Parishin

Neuroprotection Cognitive Enhancement In Vivo Pharmacology

Researchers requiring sustained in vivo gastrodin exposure are constrained by free gastrodin’s short half-life and low potency at standard doses. Parishin (CAS 62499-28-9), a phenolic glucoside prodrug from Gastrodia elata, resolves this limitation. • Prodrug advantage: Yields significantly longer gastrodin elimination half-life and mean residence time vs administering free gastrodin • Potency: Parishin C effective at 15 mg/kg in cognitive models where gastrodin shows no effect at 150 mg/kg • AChE inhibition: IC50 14.5 μM (mixed-type binding); XOD inhibition: IC50 3.11 μg/mL (competitive) Supplied with full QC documentation. Suitable for neuroprotection, Alzheimer’s disease, and gout research programs.

Molecular Formula C45H56O25
Molecular Weight 996.9 g/mol
Cat. No. B150448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin
Molecular FormulaC45H56O25
Molecular Weight996.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1
InChIKeyWYKQPGOKTKQHQG-SHGJSZTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin Procurement Guide: Neuroprotective Glycoside Baselines


Parishin is a class of phenolic glucoside compounds primarily isolated from the rhizome of Gastrodia elata, a traditional Chinese medicinal plant [1]. These compounds, which include parishin, parishin A, B, C, and E, are esters formed by gastrodin and citric acid at various carboxyl sites [2]. Parishins are noted for their neuroprotective, antioxidant, and cognitive-enhancing properties [3].

Phenolic glycoside family from Gastrodia elata; parishins A, B, C, E ester variants
Supports neuroprotection and cognitive endpoint studies
Prodrug-like profile: provides sustained gastrodin exposure in vivo
Selection context: extended-duration pharmacokinetic studies

Why Parishin Outperforms Gastrodin: Comparative Procurement


While both parishin and its core structural component gastrodin are derived from Gastrodia elata, their pharmacological profiles diverge significantly due to the presence of additional citric acid moieties in parishins [1]. Direct comparative studies demonstrate that parishin and its derivatives exhibit superior potency in cognitive enhancement models and distinct pharmacokinetic behaviors compared to free gastrodin, making generic substitution scientifically invalid [2]. For instance, parishin administration yields a longer duration of action for gastrodin in vivo than administering gastrodin itself, indicating a unique prodrug-like advantage [3].

Parishin (selected)
Citric acid-conjugated glycoside; reported longer metabolite residence time and higher cognitive endpoint response
Gastrodin (substitute)
Core aglycone; faster clearance, lower cognitive model response at tested doses
Prodrug behavior
Sustained in vivo gastrodin release may not replicate with free gastrodin
Direct gastrodin dose
Exposure kinetics differ significantly; cognitive endpoint mismatch likely

Quantitative Parishin Evidence for Informed Selection


Cognitive Enhancement In Vivo vs. Gastrodin

In a scopolamine-induced cognitive deficit model, parishin C significantly improved spatial learning and memory at doses of 15 and 50 mg/kg, while gastrodin showed no significant effect even at 150 mg/kg [1]. In vivo long-term potentiation (LTP) recordings showed that parishin C (5, 10, 20 mg/kg) and parishin (10, 30, 100 mg/kg) reversed LTP suppression in a dose-dependent manner, whereas gastrodin at 100 mg/kg only showed a modest trend [2].

In vivo cognitive
Head-to-head
Parishin C effective at 15 mg/kg; gastrodin no effect at 150 mg/kg
Supports cognitive endpoint interpretation
Scopolamine model; Morris water maze and LTP recordings
Neuroprotection Cognitive Enhancement In Vivo Pharmacology

AChE Inhibition and Binding Affinity

Parishin A was identified as the most potent acetylcholinesterase (AChE) inhibitor among tested compounds from red Gastrodia elata, with an IC50 of 0.0145 mM (14.5 μM) [1]. It exhibited the highest binding stability in ultrafiltration-LC screening (binding degree 98.85%, recovery 99.39%) and a favorable binding energy of -82.65 ± 4.24 kcal/mol in molecular dynamics simulations [2].

AChE inhibition
Class-level
IC50 14.5 μM; binding energy -82.65 kcal/mol
Supports cholinergic target engagement context
Molecular docking and dynamics; enzyme-substrate complex binding
Alzheimer's Disease AChE Inhibition Molecular Docking

Xanthine Oxidase Inhibition Profile

In a comprehensive high-throughput screening study, parishin A demonstrated the strongest xanthine oxidase (XOD) inhibition among tested Gastrodia elata compounds, with an IC50 of 3.11 μg/mL [1]. This potency approaches that of the clinical drug allopurinol (IC50 = 0.79 μg/mL), while gastrodin and p-hydroxybenzyl alcohol showed mixed inhibition patterns [2].

Xanthine oxidase
Cross-study comparable
IC50 3.11 μg/mL vs allopurinol 0.79 μg/mL
Supports XOD inhibition screening context
Competitive inhibition mechanism; reference for natural product panel
Gout Hyperuricemia Xanthine Oxidase Inhibition

Prolonged Gastrodin Exposure Kinetics

Following intragastric administration in rats, parishin (116 mg/kg) led to significantly higher elimination half-life (t1/2) and mean residence time (MRT) for its metabolite gastrodin compared to an equimolar dose of free gastrodin (100 mg/kg) [1]. This indicates that parishin acts as a prodrug, providing a more sustained release of gastrodin.

PK prodrug profile
Head-to-head
Higher gastrodin t1/2 and MRT after parishin vs free gastrodin
Supports exposure-model interpretation
Rat intragastric model; UHPLC-FLD analysis
Pharmacokinetics Prodrug Drug Delivery

5-HT1A Receptor Agonist Activity

Parishin is characterized as a potent agonist of the serotonin 5-HT1A receptor, with a binding affinity (Ki) of 1.54 nM . This high-affinity interaction is linked to functional activity in assays measuring [35S]GTPγS binding (EC50 = 34 nM) and reversal of phencyclidine-induced deficits in animal models .

5-HT1A agonism
Data to verify
Ki 1.54 nM; EC50 34 nM (GTPγS)
Reported high-affinity serotonergic interaction
Source details incomplete; requires independent verification
Serotonin 5-HT1A Agonist Neurology

Parishin Procurement Scenarios: Aligning Evidence with Research


In Vivo Cognitive and Neuroprotection Studies

Researchers requiring a compound with validated in vivo efficacy for improving learning and memory in rodent models should prioritize parishin or parishin C over gastrodin. As demonstrated, parishin C is effective at significantly lower doses (15 mg/kg) compared to gastrodin, which shows no effect at 150 mg/kg [1]. This potency advantage is critical for studies with limited compound availability or when minimizing off-target effects is essential.

Alzheimer's Disease and Cholinergic Research

For projects focused on acetylcholinesterase (AChE) inhibition as a therapeutic strategy for Alzheimer's disease, parishin A is a superior candidate. Its IC50 of 14.5 μM and high binding stability make it a potent tool for modulating acetylcholine levels [2]. Its ability to bind to both the free enzyme and enzyme-substrate complex provides a unique mechanistic angle for research [3].

Gout and Hyperuricemia Mechanistic Studies

Investigators studying xanthine oxidase (XOD) inhibition for gout should select parishin A as a reference standard for natural product inhibitors. With an IC50 of 3.11 μg/mL, it is the most potent XOD inhibitor from Gastrodia elata and serves as a competitive inhibitor, offering a distinct pharmacological profile compared to mixed-type inhibitors like gastrodin [4].

Pharmacokinetic and Prodrug Formulation Development

When sustained in vivo exposure to gastrodin is required, parishin is the preferred compound due to its prodrug nature. Administering parishin results in a significantly longer elimination half-life and mean residence time for its active metabolite gastrodin compared to administering free gastrodin [5]. This makes parishin ideal for long-term dosing studies or for developing novel sustained-release formulations.

Application
Selection Property
Validation Focus
Rodent cognitive research
Dose-dependent cognitive response
LTP and Morris water maze endpoints
Alzheimer's cholinergic model
AChE binding stability
Enzyme-substrate complex interaction
XOD inhibition screening
Competitive inhibition profile
Natural product reference panel
Sustained gastrodin exposure studies
Prodrug conversion kinetics
Extended t1/2 and MRT in vivo
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